molecular formula C13H21BO2 B7955369 Bicyclo[2.2.1]hept-2-en-2-ylboronic acid pinacol ester

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid pinacol ester

Cat. No.: B7955369
M. Wt: 220.12 g/mol
InChI Key: RDRIINBHGGSOPA-VHSXEESVSA-N
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Description

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H21BO2. It is a derivative of norbornene, a bicyclic hydrocarbon, and is used as a building block in organic synthesis. The compound is known for its stability and reactivity, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the hydroboration of norbornene followed by oxidation to form the boronic acid, which is then esterified with pinacol to yield the desired ester. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the hydroboration process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce hydrocarbons. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid pinacol ester has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of boron-containing biomolecules for biological studies.

    Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for boron neutron capture therapy (BNCT) agents.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-2-en-2-ylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biomolecules, facilitating the formation of covalent bonds. This interaction is crucial in its applications in drug delivery and BNCT, where it targets specific cellular components and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid pinacol ester is unique due to its combination of the bicyclic norbornene structure and the boronic ester group. This combination imparts both stability and reactivity, making it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

2-[(1R,4S)-2-bicyclo[2.2.1]hept-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO2/c1-12(2)13(3,4)16-14(15-12)11-8-9-5-6-10(11)7-9/h8-10H,5-7H2,1-4H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRIINBHGGSOPA-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C[C@H]3CC[C@@H]2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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